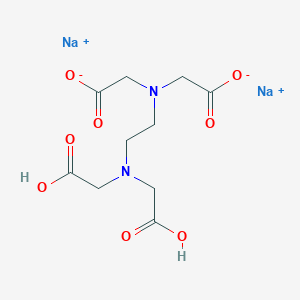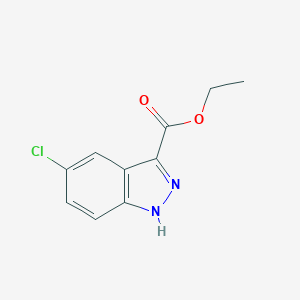
Ethyl 5-chloro-1H-indazole-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves regiocontrolled halogenation and palladium-catalyzed coupling reactions, as seen in the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate . Similarly, ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates are synthesized through reactions of aryl azides with ethyl 4,4-diethoxy-3-oxobutanoate, followed by conversion to formyl derivatives . These methods suggest that the synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate could also involve halogenation and coupling steps or similar condensation reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as 3-Chloro-2-ethyl-6-nitro-2H-indazole, shows that the indazole moiety can be slightly folded, with a small angle between the five- and six-membered rings, as well as the presence of intramolecular hydrogen bonding . This suggests that this compound may also exhibit a folded structure and potential for intramolecular interactions.
Chemical Reactions Analysis
The chemical reactions involving ethyl carboxylate derivatives are diverse. For instance, ethyl 2-iodothiazole-5-carboxylate undergoes photoarylation-photoisomerization to yield various substituted products . Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates are reactive in condensation reactions, leading to the formation of triazolopyridazinones . These examples indicate that this compound could also participate in a range of chemical reactions, potentially leading to the formation of various substituted products.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl carboxylate derivatives can be inferred from their structural and spectral characterization. For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate has been characterized by its crystalline structure and is stabilized by hydrogen bonding . The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds have been studied, showing absorptions due to π→π* transitions and fluorescence emissions from different excited states . These findings suggest that this compound may also have distinct spectral properties and could form stable crystalline structures with specific intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Drug Development
Ethyl 5-chloro-1H-indazole-3-carboxylate serves as a precursor in the synthesis of various derivatives with potential biological activities. For instance, Bistocchi et al. (1981) synthesized derivatives containing various aliphatic or aromatic acyl radicals at the N1 position, with substituents at the 5 position. These derivatives showed preliminary antiarthritic effects in rat models, highlighting their potential in drug development (Bistocchi, De Meo, Pedini, Ricci, Brouilhet, Boucherie, Rabaud, Jacquignon, 1981).
Organic Synthesis
In the realm of organic synthesis, the compound has been utilized in the synthesis of 1-(R-Phenyl)-5-(R-Methyl)-1H-1,2,3-triazole-4-carboxylic acids via a one-pot tandem reaction, demonstrating its versatility as a reagent in the creation of complex molecules with potential applications in medicinal chemistry and materials science (Pokhodylo, Matiychuk, Obushak, 2010).
Antimicrobial Agents
The search for new antimicrobial agents has also benefited from the study of this compound derivatives. For example, the design and synthesis of new derivatives of pyrrole, which include modifying atoms of chlorine, amide, and 1,3-oxazole fragments based on ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, have been explored for their antimicrobial potential, indicating the compound's utility in discovering new treatments for bacterial and fungal infections (Biointerface Research in Applied Chemistry, 2020).
Polymer Chemistry
Furthermore, this compound derivatives have been studied for their role in polymer chemistry. For instance, the positional isomeric effect on the structural diversity of Cd(II) coordination polymers using flexible positional isomeric ligands containing pyridyl, triazole, and carboxylate fragments has been investigated, showcasing the compound's application in the development of metal–organic frameworks with potential uses in catalysis, gas storage, and separation processes (Cisterna, Araneda, Narea, Cárdenas, Llanos, Brito, 2018).
Wirkmechanismus
Target of Action
Ethyl 5-chloro-1H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The primary targets of indazole derivatives are often associated with these biological activities. For instance, one indazole derivative, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was found to inhibit cell growth, being very effective against colon and melanoma cell lines .
Mode of Action
For example, some indazole derivatives have been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . The specific interaction of this compound with its targets would likely depend on the specific biological activity it exhibits.
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules are involved in inflammation and other immune responses.
Pharmacokinetics
It is noted that the compound has high gi absorption , which suggests that it may have good bioavailability. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would need to be studied in more detail to fully understand its pharmacokinetics.
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that the compound may have anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other effects . For instance, the indazole derivative 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth, being very effective against colon and melanoma cell lines .
Eigenschaften
IUPAC Name |
ethyl 5-chloro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZAFUIELFHCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506968 | |
| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1081-05-6 | |
| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
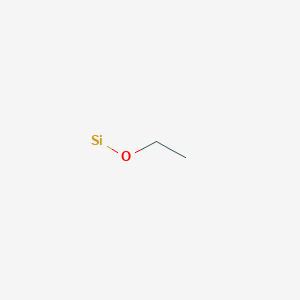
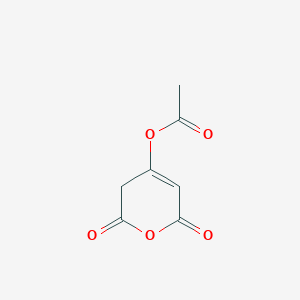
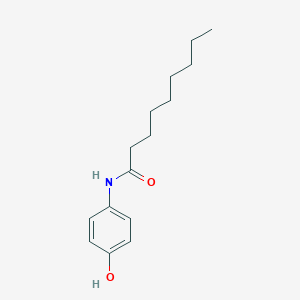

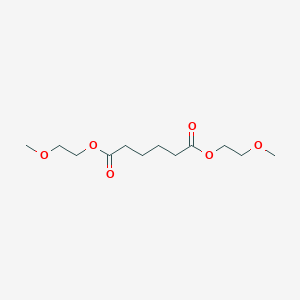

![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)
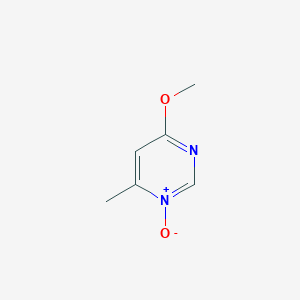
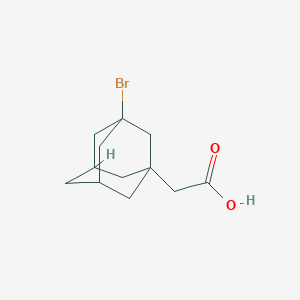
![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)
